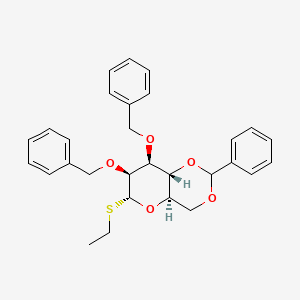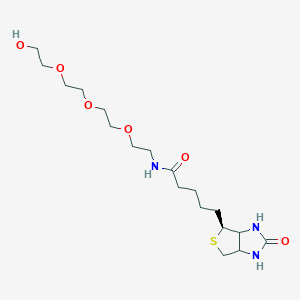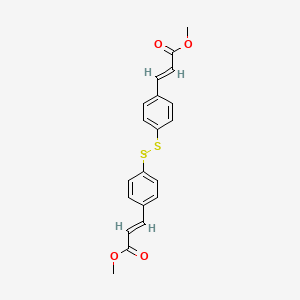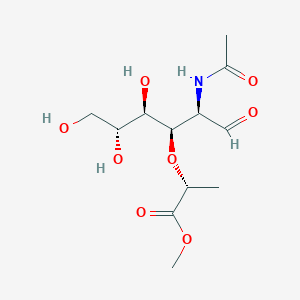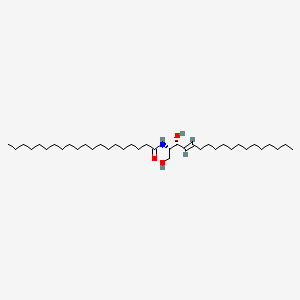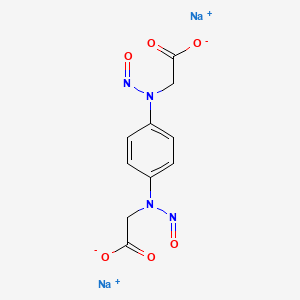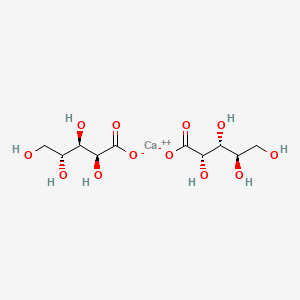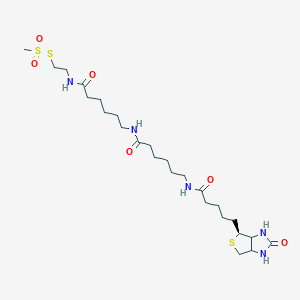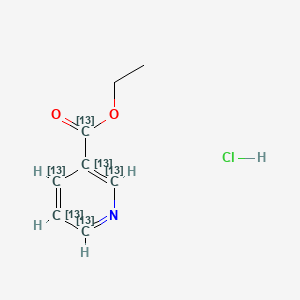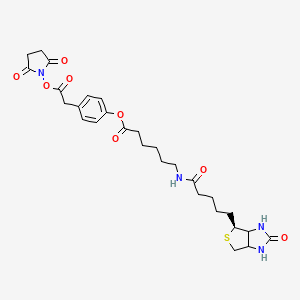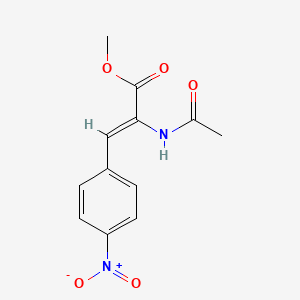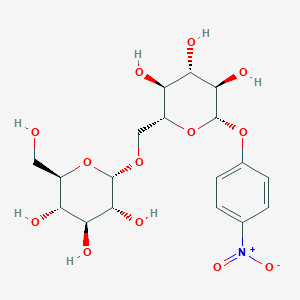
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides containing an anomeric 4-nitrophenyl group has been accomplished using methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) as a key glycosyl donor (Jain & Matta, 1992). This method highlights the importance of protecting groups and the strategic use of glycosyl donors in the synthesis of complex glycosides.
Molecular Structure Analysis
The crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was determined to understand its stereochemistry better. The ring adopts a 3C5 chair conformation, indicating that substituents' positioning significantly impacts the molecule's physical and chemical properties (Abboud, Toporek, & Horenstein, 1997).
Wissenschaftliche Forschungsanwendungen
Cyclodextrins and Their Applications
Cyclodextrins, a family of cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits, have garnered significant attention for their versatile applications in various industries. These compounds form host–guest type inclusion complexes, altering the properties of the materials they complex with, thereby finding widespread use in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and environmental protection. Cyclodextrins' negligible cytotoxic effects further enhance their appeal for industrial applications, particularly as drug carriers and in products requiring interaction with biological systems (E. D. Valle, 2004).
Pharmacological Potential of Isoflavone Glycosides
Isoflavone glycosides, like tectoridin (4',5,7-trihydroxy-6-methoxyisoflavone-7-O-β-D-glucopyranoside), exhibit significant biological and therapeutic potential, including anti-inflammatory, anti-platelet, anti-angiogenic, hepatoprotective, anti-tumor, estrogenic, antioxidant, and hypoglycemic activities. Found in the flower of Pueraria lobata, tectoridin's effectiveness against various human disorders underlines its importance in medicinal and healthcare systems, highlighting the role of such glycosides in developing treatments for a range of health conditions (D. Patel, 2022).
Advanced Oxidation Processes and Environmental Applications
Nitrophenols, including derivatives such as 4-nitrophenyl glucosides, are relevant in environmental science due to their formation and transformation under various conditions. Advanced oxidation processes (AOPs) have been employed to degrade compounds like acetaminophen, leading to the formation of various by-products including nitrophenols. These processes play a crucial role in water treatment technologies, showcasing the environmental relevance of nitrophenol derivatives in understanding pollutant degradation pathways and the effects of AOPs on water quality and safety (Mohammad Qutob et al., 2022).
Safety And Hazards
4-Nitrophenyl 6-O-(a-D-glucopyranosyl)-a-D-glucopyranoside is intended for research and development use only. It is not recommended for medicinal, household, or other uses3.
Zukünftige Richtungen
The future directions of 4-Nitrophenyl 6-O-(a-D-glucopyranosyl)-a-D-glucopyranoside are not clearly stated in the available resources. However, given its chemical structure, it could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-GSPJEIBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

